molecular formula C13H17NO3 B2403336 3-Acetamido-5-phenylpentanoic acid CAS No. 411211-80-8

3-Acetamido-5-phenylpentanoic acid

Cat. No.: B2403336
CAS No.: 411211-80-8
M. Wt: 235.283
InChI Key: BKTGEFWYDOHNFT-UHFFFAOYSA-N
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Description

3-Acetamido-5-phenylpentanoic acid is an organic compound with significant interest in various scientific fields It is characterized by the presence of an acetamido group attached to a phenylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-5-phenylpentanoic acid typically involves the acylation of 5-phenylpentanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of biocatalysts to enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to streamline the production process and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-Acetamido-5-phenylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and drug development.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-acetamido-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    3-Acetamido-5-acetylfuran: Another compound with an acetamido group, but with a furan ring instead of a phenyl ring.

    5-Phenylpentanoic acid: Lacks the acetamido group, making it less reactive in certain chemical reactions.

Uniqueness: 3-Acetamido-5-phenylpentanoic acid stands out due to the presence of both the acetamido and phenyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-acetamido-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10(15)14-12(9-13(16)17)8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTGEFWYDOHNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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